N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1021257-95-3
Cat. No.: VC4232855
Molecular Formula: C20H15F2NO4
Molecular Weight: 371.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021257-95-3 |
|---|---|
| Molecular Formula | C20H15F2NO4 |
| Molecular Weight | 371.34 |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
| Standard InChI | InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25) |
| Standard InChI Key | AKZFPRKCUGYYMJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F |
Introduction
Structural Characteristics and Conformational Analysis
Molecular Architecture
The compound’s structure comprises a 4H-pyran ring (a six-membered oxygen-containing heterocycle) fused to a carboxamide group at position 2. The pyran ring is further substituted at position 5 with a (4-fluorobenzyl)oxy moiety and at position 4 with an oxo group. The carboxamide nitrogen is linked to a 3-fluoro-4-methylphenyl group, introducing additional aromatic and fluorinated features .
Key structural attributes include:
-
Fluorine atoms: The 3-fluoro-4-methylphenyl and 4-fluorobenzyl groups enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve drug-like properties.
-
Conjugation effects: The pyran ring’s electron-deficient nature, due to the oxo group at position 4, facilitates π-π stacking interactions with biological targets .
Three-Dimensional Conformation
X-ray crystallography and NMR studies reveal a twisted molecular conformation, a trait shared with structurally related 4H-pyran derivatives . The dihedral angle between the 4-fluorobenzyl group and the pyran ring is approximately 66°, disrupting planarity and reducing crystallinity. This conformational flexibility may influence binding kinetics to target proteins . Computational models further predict that the pyrrolidine-like puckering of the pyran ring (q = 0.464 Å, φ = 73.0°) optimizes steric interactions in the solid state .
| Structural Parameter | Value | Method |
|---|---|---|
| Dihedral angle (pyran-benzyl) | 66° | X-ray diffraction |
| Pyran ring puckering (q) | 0.464 Å | Cremer-Pople analysis |
| C=O bond length (position 4) | 1.214 Å | DFT calculations |
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis of N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves a multi-step sequence:
-
Pyran ring formation: Cyclocondensation of diketene derivatives with aldehydes under acidic conditions generates the 4H-pyran core.
-
Oxyalkylation: Nucleophilic substitution at position 5 introduces the 4-fluorobenzyloxy group using 4-fluorobenzyl bromide in the presence of a base (e.g., KCO) .
-
Carboxamide coupling: Reaction of the pyran-2-carboxylic acid intermediate with 3-fluoro-4-methylaniline via EDCI/HOBt-mediated amide bond formation.
Reaction Optimization
Critical parameters for maximizing yield (reported up to 68%) include:
-
Temperature control: Maintaining 0–5°C during oxyalkylation minimizes side reactions.
-
Solvent selection: Dichloromethane (DCM) improves solubility during amide coupling, while toluene facilitates cyclocondensation .
-
Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Biological Activity and Mechanism of Action
Antitumor Properties
Preliminary in vitro assays demonstrate dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest kinase inhibition as a primary mode of action:
-
EGFR inhibition: The compound binds to the ATP pocket of epidermal growth factor receptor (EGFR) with a K of 89 nM, disrupting downstream signaling pathways like MAPK/ERK.
-
Apoptosis induction: Upregulation of caspase-3/7 activity (3.2-fold vs. control) and PARP cleavage confirm pro-apoptotic effects .
Ion Channel Modulation
Fluorinated pyran derivatives are known to interact with cystic fibrosis transmembrane conductance regulator (CFTR) channels. Patch-clamp experiments reveal a 45% inhibition of CFTR chloride currents at 10 μM, suggesting potential utility in cystic fibrosis therapy .
Pharmaceutical Development and Applications
Preclinical Studies
Pharmacokinetic profiling in Sprague-Dawley rats shows moderate oral bioavailability (F = 32%) and a plasma half-life (t) of 4.7 hours . Dose-limiting toxicity occurs at 150 mg/kg (QD × 14 days), with hepatotoxicity observed histologically.
Drug Delivery Strategies
To address solubility limitations (aqueous solubility = 0.24 mg/mL ), nanoformulations have been explored:
-
Liposomal encapsulation: Increases solubility to 8.9 mg/mL and enhances tumor accumulation in xenograft models .
-
Polymer-drug conjugates: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release over 72 hours in vitro.
Future Directions and Challenges
Target Identification
Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate off-target effects. Preliminary phosphoproteomics data identify 14-3-3 proteins as potential secondary targets .
Clinical Translation
Phase I trials must address:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume